molecular formula C7H7BrIN B12931903 5-Bromo-4-iodo-2-methylaniline

5-Bromo-4-iodo-2-methylaniline

Cat. No.: B12931903
M. Wt: 311.95 g/mol
InChI Key: RVOPFZVEVULAEL-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-methylaniline: is an organic compound with the molecular formula C7H7BrIN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Nitration: of toluene to form nitrotoluene.

    Reduction: of nitrotoluene to form toluidine.

    Bromination: of toluidine to introduce the bromine atom.

    Iodination: to introduce the iodine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation steps .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-iodo-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines

Scientific Research Applications

Chemistry: 5-Bromo-4-iodo-2-methylaniline is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of fluorescent compounds and spirosilabifluorene derivatives .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals due to its potential biological activity. It serves as a building block for the synthesis of bioactive molecules .

Industry: In the materials science industry, this compound is used in the production of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 5-Bromo-4-iodo-2-methylaniline depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways. detailed studies on its exact mechanism in biological systems are limited .

Comparison with Similar Compounds

Comparison: 5-Bromo-4-iodo-2-methylaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation makes it a versatile intermediate for synthesizing a wide range of compounds, compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

5-bromo-4-iodo-2-methylaniline

InChI

InChI=1S/C7H7BrIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3

InChI Key

RVOPFZVEVULAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Br)I

Origin of Product

United States

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